molecular formula C27H33N5O5S B10781889 (2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid

(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid

Cat. No.: B10781889
M. Wt: 539.6 g/mol
InChI Key: ZDHBBBQAVLNJBL-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UK-156406 is a small molecule drug developed by Pfizer Inc. It is a highly selective direct thrombin inhibitor, specifically targeting thrombin (Factor IIa). Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in blood clot formation. UK-156406 has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of thrombosis .

Preparation Methods

The synthetic routes and reaction conditions for UK-156406 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the assembly of its molecular structure, which includes a combination of aromatic and heterocyclic components. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

UK-156406 undergoes various chemical reactions, primarily focusing on its interaction with thrombin. The compound is designed to inhibit thrombin activity by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. Common reagents and conditions used in these reactions include the use of specific inhibitors and controlled environments to study the compound’s efficacy and stability .

Scientific Research Applications

UK-156406 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

    Cardiovascular Research: UK-156406 is used to study the mechanisms of thrombin inhibition and its effects on blood clot formation.

    Pulmonary Fibrosis: Research has demonstrated that UK-156406 can significantly reduce lung collagen accumulation and connective tissue growth factor mRNA levels in bleomycin-induced pulmonary fibrosis models.

    Drug Development: UK-156406 serves as a valuable tool in the development of new anticoagulant therapies.

Mechanism of Action

UK-156406 exerts its effects by selectively inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin, which is essential for blood clot formation. By binding to the active site of thrombin, UK-156406 prevents this conversion, thereby inhibiting clot formation. This mechanism of action makes it a potent anticoagulant with potential therapeutic applications in conditions where excessive clotting is a concern .

Comparison with Similar Compounds

UK-156406 is unique in its high selectivity and potency as a direct thrombin inhibitor. Similar compounds include other thrombin inhibitors such as:

    Dabigatran: Another direct thrombin inhibitor used as an anticoagulant. Unlike UK-156406, dabigatran is already approved for clinical use.

    Argatroban: A synthetic direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.

    Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor, commonly used during percutaneous coronary interventions.

UK-156406 stands out due to its specific molecular structure and high selectivity for thrombin, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H33N5O5S

Molecular Weight

539.6 g/mol

IUPAC Name

(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid

InChI

InChI=1S/C27H33N5O5S/c1-17-9-12-32(24(13-17)27(34)35)26(33)23(14-18-3-5-20(6-4-18)25(28)29)30-38(36,37)22-8-7-19-10-11-31(2)16-21(19)15-22/h3-9,15,23-24,30H,10-14,16H2,1-2H3,(H3,28,29)(H,34,35)/t23-,24+/m0/s1

InChI Key

ZDHBBBQAVLNJBL-BJKOFHAPSA-N

Isomeric SMILES

CC1=CCN([C@H](C1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)C(=N)N)NS(=O)(=O)C3=CC4=C(CCN(C4)C)C=C3

Canonical SMILES

CC1=CCN(C(C1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NS(=O)(=O)C3=CC4=C(CCN(C4)C)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.